g3-MSH Trifluoroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

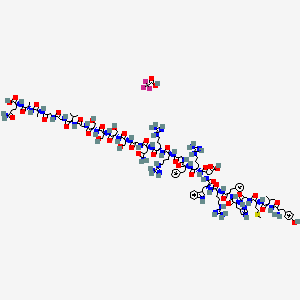

The molecular structure of g3-MSH Trifluoroacetate is H-Tyr-Val-Met-Gly-His-Phe-Arg-Trp-Asp-Arg-Phe-Gly-Arg-Arg-Asn-Gly-Ser-Ser-Ser-Ser-Gly-Val-Gly-Gly-Ala-Ala-Gln-OH . Its molecular weight is 2943.22 .Chemical Reactions Analysis

Trifluoroacetic acid (TFA), a component of g3-MSH Trifluoroacetate, is formed from fluorinated refrigerants, pharmaceuticals, and pesticides . TFA is a degradation product formed by the reaction of some fluorinated hydrocarbons used as refrigerants with atmospheric hydroxyl radicals .Physical And Chemical Properties Analysis

Trifluoroacetic acid is a strong organic acid with high volatility and limited industrial uses . It is miscible with water and its low octanol/water partition coefficient indicates no potential to bioaccumulate . At the pH levels of environmental media, trifluoroacetic acid is present as salt, often as sodium trifluoroacetate (TFA) .Scientific Research Applications

Environmental and Analytical Applications

Analysis of Polar Pesticides : Liquid chromatography (LC) and gas chromatography (GC) have been used extensively for analyzing polar pesticides, including those forming trifluoroacetate derivatives in water samples. These methods, coupled with mass spectrometry (MS), provide detection limits in the ppb range, crucial for environmental monitoring and safety assessments (Liška & Slobodnik, 1996).

Gas-Liquid Chromatography of Bile Acids : The trifluoroacetyl derivatives of bile acid methyl esters have been analyzed using gas-liquid chromatography (GLC), showcasing the utility of trifluoroacetates in biomedical research for the identification and quantification of complex biological molecules (Kuksis, 1965).

Photocatalysis and Environmental Purification

Carbon Nitride-Based Nanocomposites : Graphitic carbon nitride (g-C3N4) and its nanocomposites, including those modified with trifluoroacetate-related compounds, have shown promise in photocatalytic applications for environmental purification and energy generation. These materials are explored for their ability to degrade pollutants and split water under visible light (Asadzadeh-Khaneghah et al., 2020).

Doped g-C3N4 Photocatalysts : The doping of graphitic carbon nitride (g-C3N4) with various elements, potentially including the incorporation of trifluoroacetate derivatives, enhances its photocatalytic efficiency. These modifications aim to improve light absorption, charge separation, and overall photocatalytic activity for environmental applications (Patnaik et al., 2021).

Mass Spectrometry in Analytical Science

- Mass Spectrometry in Uremic Toxins Research : Mass spectrometry (MS), including gas chromatography/mass spectrometry (GC/MS) and liquid chromatography/mass spectrometry (LC/MS), plays a crucial role in the analysis of low-molecular-weight compounds in uremic blood, including those related to trifluoroacetate derivatives. This technology is essential for identifying and quantifying uremic toxins, showcasing the broader applications of trifluoroacetate in medical research (Niwa, 1997).

Future Directions

Trifluoroacetic acid (TFA) is a known and persistent pollutant in the environment . While several direct anthropogenic sources exist, production from the atmospheric degradation of fluorocarbons has been a known source for some time . Future estimates of TFA surface concentrations based on HFO removal require updating and the kinetic analysis of TFA production warrants further investigation .

properties

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C126H188N44O37S.C2HF3O2/c1-62(2)100(120(204)149-51-93(178)144-52-94(179)151-64(5)102(186)152-65(6)103(187)160-80(122(206)207)34-35-91(128)176)169-98(183)56-148-108(192)87(57-171)166-118(202)89(59-173)168-119(203)90(60-174)167-117(201)88(58-172)155-97(182)55-147-107(191)85(47-92(129)177)164-112(196)76(27-17-38-140-124(132)133)156-109(193)75(26-16-37-139-123(130)131)153-95(180)53-146-106(190)81(43-66-20-10-8-11-21-66)161-110(194)77(28-18-39-141-125(134)135)158-116(200)86(48-99(184)185)165-114(198)83(45-69-49-143-74-25-15-14-24-72(69)74)163-111(195)78(29-19-40-142-126(136)137)157-113(197)82(44-67-22-12-9-13-23-67)162-115(199)84(46-70-50-138-61-150-70)154-96(181)54-145-105(189)79(36-41-208-7)159-121(205)101(63(3)4)170-104(188)73(127)42-68-30-32-71(175)33-31-68;3-2(4,5)1(6)7/h8-15,20-25,30-33,49-50,61-65,73,75-90,100-101,143,171-175H,16-19,26-29,34-48,51-60,127H2,1-7H3,(H2,128,176)(H2,129,177)(H,138,150)(H,144,178)(H,145,189)(H,146,190)(H,147,191)(H,148,192)(H,149,204)(H,151,179)(H,152,186)(H,153,180)(H,154,181)(H,155,182)(H,156,193)(H,157,197)(H,158,200)(H,159,205)(H,160,187)(H,161,194)(H,162,199)(H,163,195)(H,164,196)(H,165,198)(H,166,202)(H,167,201)(H,168,203)(H,169,183)(H,170,188)(H,184,185)(H,206,207)(H4,130,131,139)(H4,132,133,140)(H4,134,135,141)(H4,136,137,142);(H,6,7)/t64-,65-,73-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,100-,101-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCAQMTCDEBQWOG-UKHGIHDNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)CNC(=O)C(CCSC)NC(=O)C(C(C)C)NC(=O)C(CC6=CC=C(C=C6)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CNC=N5)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC6=CC=C(C=C6)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C128H189F3N44O39S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3057.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

g3-MSH Trifluoroacetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Dibromo-1H-benzo[d]imidazole](/img/structure/B3029537.png)

![Imidazo[1,5-A]pyridin-8-amine](/img/structure/B3029552.png)